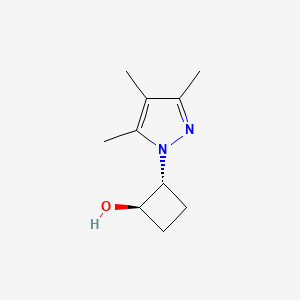
(E)-4-(3-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Descripción general
Descripción
(E)-4-(3-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, or DFEBA, is a synthetic compound that has been gaining attention in the scientific community for its potential applications in research and development. DFEBA is a fluorinated carboxylic acid that is structurally similar to other carboxylic acids, such as acetic acid and formic acid. DFEBA has a number of unique properties that make it attractive for use in a variety of applications.
Aplicaciones Científicas De Investigación
Pharmaceutical Reference Standards
This compound serves as a reference standard in pharmaceutical testing to ensure the quality and potency of drugs. It is crucial for validating the analytical methods used in drug development and ensuring consistent pharmacological activity .
Synthesis of Piperodione Analogues
The compound is used in the total synthesis of natural product piperodione and its analogues. These analogues are significant for systematic structure-activity relationship studies, which are essential for evaluating biological activity and developing new therapeutic agents .
Development of α-Ketoamide Phosphoranes
It acts as a key building block in the synthesis of α-ketoamide phosphoranes. These phosphoranes are derived from pyruvic acid and are instrumental in the Wittig reaction, a widely used chemical reaction in organic synthesis .
Alkylation of β-Keto Esters
The compound is involved in the alkylation of β-keto esters with 3-bromo derivatives of pyruvic acid amides. This process is part of a synthetic route that provides access to several new analogues of piperodione .
Modification of Polymer Beads
In materials science, this compound is utilized in the modification of vinylbenzyl chloride/divinylbenzene gel copolymer beads. These modified beads have applications in chromatography and drug delivery systems .
Synthesis of Linkage Isomers
It is used in the synthesis of linkage isomers such as trans-bis[1-(2-aminoethyl)piperidine]dinitronickel and trans-bis[1-(2-aminoethyl)-piperidine]dinitritonickel. These isomers have potential applications in coordination chemistry and catalysis .
Reactant for Organic Syntheses
The compound serves as a reactant in various organic syntheses, contributing to the creation of complex molecules that can have applications in medicinal chemistry and material sciences .
Biological Activity Evaluation
Lastly, it is used in the evaluation of biological activity of synthesized compounds. The analogues derived from this compound can be tested for their efficacy in treating various diseases, leading to the development of new drugs .
Propiedades
IUPAC Name |
(E)-4-[3-(1,1-difluoroethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2NO3/c1-11(12,13)8-3-2-6-14(7-8)9(15)4-5-10(16)17/h4-5,8H,2-3,6-7H2,1H3,(H,16,17)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLUHUMBGYFCBZ-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C=CC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCCN(C1)C(=O)/C=C/C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(1,1-difluoroethyl)piperidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![trans-2-[(1-Hydroxypropan-2-yl)amino]cyclobutan-1-ol](/img/structure/B1492754.png)








